molecular formula C21H22N2O4 B2943284 4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-methylpiperazine-2-carboxylic acid CAS No. 2137506-61-5

4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-methylpiperazine-2-carboxylic acid

Cat. No.: B2943284
CAS No.: 2137506-61-5
M. Wt: 366.417
InChI Key: VLKLPDXPWJKDCQ-UHFFFAOYSA-N
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Description

4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-methylpiperazine-2-carboxylic acid is a complex organic compound characterized by its molecular structure, which includes a fluoren-9-yl group, a methoxy carbonyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-methylpiperazine-2-carboxylic acid typically involves multiple steps, starting with the preparation of the fluoren-9-yl methoxy carbonyl group. This is often achieved through the reaction of fluoren-9-ylmethanol with a carbonylating agent under controlled conditions. The resulting intermediate is then reacted with piperazine-2-carboxylic acid to form the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: Studied for its therapeutic potential in drug development, particularly in the treatment of diseases related to the central nervous system.

  • Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-methylpiperazine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to a cascade of biochemical events that result in its biological activity. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

  • 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-methyl-1H-pyrrole-2-carboxylic acid

  • (2S,5S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxycarbonyl)-5-methylpiperazine-2-carboxylic acid

  • 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)pyrimidine-5-carboxylic acid

Uniqueness: 4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-methylpiperazine-2-carboxylic acid is unique due to its specific structural features, which include the presence of the fluoren-9-yl group and the methoxy carbonyl group

Properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonyl)-1-methylpiperazine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-22-10-11-23(12-19(22)20(24)25)21(26)27-13-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18-19H,10-13H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLKLPDXPWJKDCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137506-61-5
Record name 4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-methylpiperazine-2-carboxylic acid
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